4'-Bromo-5'-fluoro-2'-hydroxyphenacyl bromide
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Overview
Description
4’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide typically involves the bromination of 5-fluoro-2-hydroxyacetophenone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds as follows:
[ \text{C}_8\text{H}_6\text{FO}_2 + \text{Br}_2 \rightarrow \text{C}_8\text{H}_6\text{BrFO}_2 + \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of 5-fluoro-2-hydroxybenzaldehyde or 5-fluoro-2-hydroxybenzoic acid.
Reduction: Formation of 5-fluoro-2-hydroxyphenethyl alcohol.
Scientific Research Applications
4’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The hydroxyl group also plays a role in hydrogen bonding and molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
Phenacyl Bromide: Lacks the fluorine and hydroxyl groups, making it less reactive and less specific in its interactions.
5-Fluoro-2-hydroxyphenacyl Chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Bromo-5-fluoro-2-hydroxyacetophenone: Another closely related compound with similar functional groups but different substitution patterns.
Uniqueness
4’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide is unique due to the combination of bromine, fluorine, and hydroxyl groups on the phenyl ring. This combination enhances its reactivity and specificity, making it a valuable compound for various chemical and biological applications .
Properties
Molecular Formula |
C8H5Br2FO2 |
---|---|
Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-8(13)4-1-6(11)5(10)2-7(4)12/h1-2,12H,3H2 |
InChI Key |
IIORDYGNPIBMGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)C(=O)CBr |
Origin of Product |
United States |
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